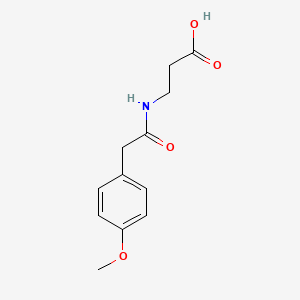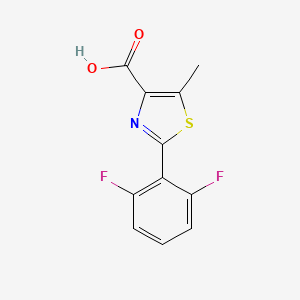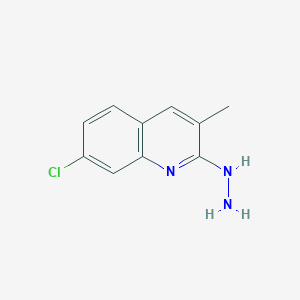
7-Chloro-2-hydrazinyl-3-methylquinoline
Vue d'ensemble
Description
7-Chloro-2-hydrazinyl-3-methylquinoline is a chemical compound with the molecular formula C10H10ClN3. It has a molecular weight of 207.66 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2-hydrazinyl-3-methylquinoline consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 7th position, a hydrazinyl group at the 2nd position, and a methyl group at the 3rd position .Applications De Recherche Scientifique
Photolysis in Aqueous Systems
- Direct and Indirect Photolysis : The photodegradation of quinolinecarboxylic herbicides related to 7-Chloro-2-hydrazinyl-3-methylquinoline was studied, revealing the effects of different irradiation wavelengths and the presence of titanium dioxide (TiO2) on these processes (Pinna & Pusino, 2012).
Antimicrobial Activity
- Hydrazone Derivatives : Synthesis and evaluation of 2-chloro-6-methylquinoline hydrazone derivatives showed significant antibacterial and antifungal activities, highlighting the potential of quinoline derivatives in developing antimicrobial agents (Bawa, Kumar, Drabu, & Kumar, 2009).
- Synthesis of Novel Hydrazinyl Quinazoline Amine Derivatives : Another study focused on synthesizing novel hydrazinyl quinazoline amine derivatives, emphasizing their antimicrobial properties (Samel & Pai, 2011).
- Sugarhydrazones and Their Antimicrobial Activity : Sugarhydrazones derived from 7-chloro-2-hydrazinoquinoline exhibited moderate antimicrobial activity, suggesting their potential application in this field (Khodair, Ibrahim, Diab, Abd-el Aziz, Omar, & El Ashry, 1998).
Synthesis and Transformations
- Synthesis of Substituted Quinolinones : Research focused on the synthesis of substituted quinolinones, including reactions involving 7-chloro-2-hydrazinyl-3-methylquinoline, which could lead to the development of new compounds with potential applications in various fields (Ismail, Abass, & Hassan, 2000).
- Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives : A study detailed the efficient synthesis of pyrazolo[4,3-c]quinoline derivatives from 7-Chloro-4-hydrazinoquinoline, showing the potential for synthesizing key intermediates for antidiabetic compounds (Alajmi & Youssef, 2021).
Antitumor Applications
- Potential Against Cancer : A compound related to 7-Chloro-2-hydrazinyl-3-methylquinoline exhibited significant cytotoxic activity against various cancer cell lines, especially melanoma cells, suggesting its potential as an antitumor agent (Montenegro et al., 2012).
Propriétés
IUPAC Name |
(7-chloro-3-methylquinolin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMKWXSCZHPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-hydrazinyl-3-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073058.png)
![2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine](/img/structure/B3073064.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)

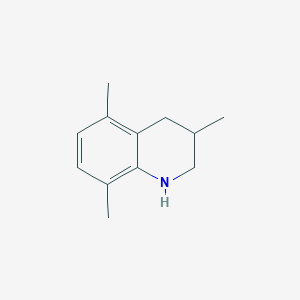

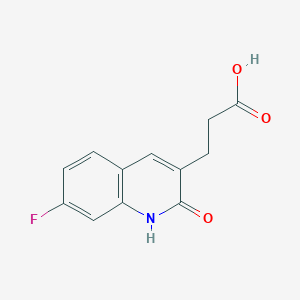
![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)
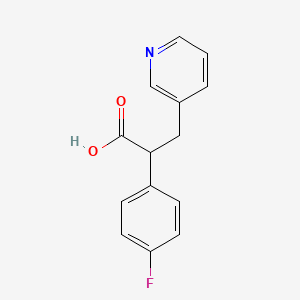
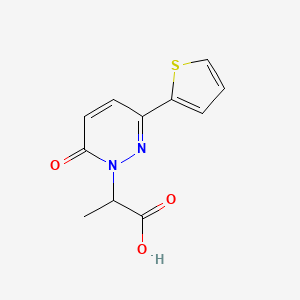
![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)
